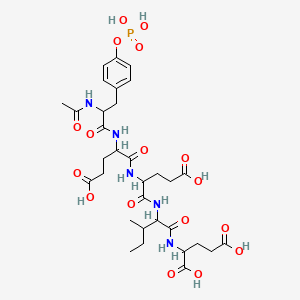

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu es un ligando fosfopéptido conocido por su alta afinidad por el dominio src SH2. Este compuesto se caracteriza por la presencia de un residuo de tirosina fosforilado y múltiples residuos de ácido glutámico, lo que lo convierte en un potente inhibidor de las interacciones src SH3-SH2-fosfoproteína .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu implica el ensamblaje paso a paso de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente comienza con la unión del aminoácido C-terminal a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. La fosforilación del residuo de tirosina se logra utilizando agentes fosforilantes específicos en condiciones controladas. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial

Si bien los métodos de producción industrial detallados no están disponibles fácilmente, los principios de SPPS y la purificación de péptidos generalmente son escalables. La producción industrial implicaría sintetizadores de péptidos automatizados y sistemas de HPLC a gran escala para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu principalmente experimenta reacciones de fosforilación y desfosforilación. El residuo de tirosina fosforilado puede ser atacado por fosfatasas, lo que lleva a la desfosforilación. Además, el compuesto puede participar en la hidrólisis del enlace peptídico en condiciones ácidas o enzimáticas .

Reactivos y condiciones comunes

Fosforilación: Agentes fosforilantes como fosfoamiditas o derivados del ácido fosfórico.

Desfosforilación: Fosfatasas en condiciones fisiológicas.

Hidrólisis: Condiciones ácidas (por ejemplo, ácido trifluoroacético) o enzimas proteolíticas

Productos principales

Péptido desfosforilado: Resultante de la acción de las fosfatasas.

Fragmentos hidrolizados: Resultantes de la escisión del enlace peptídico

Aplicaciones Científicas De Investigación

N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de fosforilación y desfosforilación.

Biología: Sirve como una herramienta para investigar las interacciones proteína-proteína, particularmente las que involucran el dominio src SH2.

Medicina: Posibles aplicaciones terapéuticas en la orientación de las vías relacionadas con la cinasa src, que están implicadas en el cáncer y otras enfermedades.

Industria: Utilizado en el desarrollo de inhibidores basados en péptidos y como un compuesto de referencia en técnicas analíticas

Mecanismo De Acción

N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu ejerce sus efectos uniéndose al dominio src SH2 con alta afinidad. Esta unión bloquea la interacción de src con otras proteínas, como EGFR y FAK, inhibiendo así las vías de señalización descendentes. El residuo de tirosina fosforilado es crucial para esta interacción, ya que imita los ligandos naturales que contienen fosfotirosina del dominio SH2 .

Comparación Con Compuestos Similares

Compuestos similares

Fosfopéptidos: Otros péptidos que contienen residuos de tirosina fosforilados.

Ligandos del dominio src SH2: Compuestos que se unen específicamente al dominio src SH2.

Singularidad

N-Acetil-O-fosfono-Tyr-Glu-Glu-Ile-Glu es único debido a su secuencia específica y modificaciones, que confieren alta afinidad y especificidad por el dominio src SH2. Esto lo convierte en una herramienta valiosa para estudiar las vías de señalización relacionadas con src y desarrollar inhibidores dirigidos .

Propiedades

Fórmula molecular |

C32H46N5O17P |

|---|---|

Peso molecular |

803.7 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53) |

Clave InChI |

QQEKQSBIEKQXQS-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)

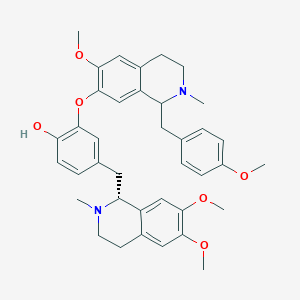

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)

![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)

![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)